N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine
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Overview
Description
N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate quinazoline derivative with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of a wide range of substituted quinazoline compounds.
Scientific Research Applications
N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-(2-phenylpropan-2-yl)aniline: This compound shares structural similarities with N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine but differs in the substitution pattern on the quinazoline ring.
N,N-Diisopropylethylamine: Although structurally different, this compound is often used in similar chemical reactions as a non-nucleophilic base.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
CAS No. |
919096-49-4 |
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Molecular Formula |
C21H23N5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-phenyl-2,3-di(propan-2-yl)imidazo[4,5-g]quinazolin-8-amine |
InChI |
InChI=1S/C21H23N5/c1-13(2)21-25-18-10-16-17(11-19(18)26(21)14(3)4)22-12-23-20(16)24-15-8-6-5-7-9-15/h5-14H,1-4H3,(H,22,23,24) |
InChI Key |
IGYZFMJKHPORBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C(C)C)C=C3C(=C2)C(=NC=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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